molecular formula C17H13FN2O2 B1447063 Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- CAS No. 1626077-46-0

Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-

Cat. No.: B1447063
CAS No.: 1626077-46-0
M. Wt: 296.29 g/mol
InChI Key: OZSUKYFFIYJOTA-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- represents a complex heterocyclic compound with multiple functional components that determine its chemical classification and properties. The systematic nomenclature reveals the compound's structural complexity through its International Union of Pure and Applied Chemistry designation as 2-(4-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide. This naming convention clearly delineates the molecular architecture, identifying the presence of a fluorinated phenyl ring, an acetamide linkage, and an oxazole-substituted phenyl moiety.

The molecular formula of this compound is established as carbon seventeen hydrogen thirteen fluorine nitrogen two oxygen two, which corresponds to a molecular weight of 296.29 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1626077-46-0, providing a unique identifier for chemical databases and literature searches. The structural classification places this molecule within the broader category of benzeneacetamide derivatives, specifically those containing heteroaromatic substituents.

The compound exhibits several key structural features that influence its chemical behavior and potential applications. The presence of the fluorine substituent on the benzene ring introduces electronegativity effects that can significantly alter the compound's reactivity and binding properties compared to non-fluorinated analogs. The oxazole ring system contributes to the molecule's aromatic character while providing additional sites for potential chemical modification and biological interaction.

Property Value Reference
Molecular Formula Carbon Seventeen Hydrogen Thirteen Fluorine Nitrogen Two Oxygen Two
Molecular Weight 296.29 grams per mole
Chemical Abstracts Service Number 1626077-46-0
International Union of Pure and Applied Chemistry Name 2-(4-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4

Historical Context in Heterocyclic Chemistry Research

The development of compounds containing oxazole moieties represents a significant chapter in the evolution of heterocyclic chemistry, with roots extending back to the late nineteenth century. Oxazole, the parent compound for the heterocyclic system found in Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-, was first reported by Hantzsch in 1887, marking the beginning of systematic investigation into this class of nitrogen-oxygen containing heterocycles. The synthesis of oxazole itself was not achieved until 1947, demonstrating the historical challenges associated with constructing these aromatic heterocyclic systems.

The historical significance of oxazole chemistry becomes apparent when examining the broader context of heterocyclic compound development. Early researchers recognized that heterocyclic compounds containing nitrogen and oxygen atoms represented a vital class of compounds in medicinal chemistry, leading to sustained interest in their synthesis and biological evaluation. The oxazole ring system, characterized by its five-membered structure containing one oxygen atom at position one and one nitrogen atom at position three, emerged as a particularly important scaffold due to its unique electronic properties and potential for derivatization.

Throughout the twentieth century, the field of heterocyclic chemistry witnessed remarkable advances in synthetic methodology, enabling the preparation of increasingly complex molecules like Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-. The development of green synthetic approaches and microwave-assisted techniques has further revolutionized the field, allowing for more efficient and environmentally conscious preparation of oxazole-containing compounds. These methodological advances have been particularly important for compounds requiring multiple synthetic steps and careful control of reaction conditions.

The historical evolution of fluorinated aromatic compounds has paralleled the development of oxazole chemistry, with fluorine incorporation becoming increasingly important in pharmaceutical and materials applications. The combination of fluorinated aromatic systems with oxazole-containing frameworks, as exemplified by Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-, represents a convergence of these historical developments in heterocyclic and organofluorine chemistry.

Position in Contemporary Chemical Literature

Contemporary chemical literature positions Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- within the broader context of bioactive heterocyclic compounds that have attracted significant research attention for their potential pharmaceutical applications. Recent publications have highlighted the importance of phenylacetamide derivatives containing heterocyclic moieties, with particular emphasis on their antibacterial and biological activities. The compound's structural features align with current trends in medicinal chemistry, where researchers actively pursue molecules combining multiple pharmacophoric elements.

The position of this compound in contemporary literature is further reinforced by its classification within the category of fluorinated organic compounds, a designation that reflects growing interest in the unique properties imparted by fluorine substitution. Modern chemical databases such as PubChem have incorporated detailed structural and property information for this compound, facilitating its integration into computational chemistry studies and structure-activity relationship investigations. The compound's presence in these databases indicates its relevance to current research initiatives and its potential for future development.

Contemporary research trends have demonstrated increasing sophistication in the design and synthesis of heterocyclic compounds, with particular attention to molecules that incorporate multiple functional elements. Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- exemplifies this approach through its integration of fluorinated aromatic systems, amide functionality, and oxazole heterocycles. This structural complexity reflects the modern understanding that biological activity often emerges from the synergistic interaction of multiple molecular features rather than single functional groups.

Recent synthetic methodology developments have enhanced the accessibility of compounds like Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-, with particular advances in continuous flow synthesis and photoredox catalysis providing new pathways for efficient preparation. These technological improvements have positioned such compounds at the forefront of contemporary synthetic chemistry, enabling their incorporation into drug discovery programs and materials science applications. The compound's current status in chemical literature reflects both its structural sophistication and the methodological advances that have made its synthesis more feasible for research applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-14-5-1-12(2-6-14)9-17(21)20-15-7-3-13(4-8-15)16-10-19-11-22-16/h1-8,10-11H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSUKYFFIYJOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C3=CN=CO3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- generally proceeds via:

  • Formation of key intermediates such as substituted benzamido acetic acids or benzoyl chlorides.
  • Cyclocondensation reactions to build the oxazolyl ring.
  • Amide bond formation linking the oxazolyl-phenyl moiety to the benzeneacetamide core.
  • Purification and recrystallization to obtain the final compound with high purity.

This approach is supported by patent WO2002057236A1 and recent heterocyclic compound research.

Detailed Preparation Steps

Synthesis of 2-(4-(4-X-phenylsulfonyl)benzamido)acetic Acid Intermediates

  • Starting from benzoyl chlorides derived from benzene or bromobenzene, alkylation with p-toluenesulfonyl chloride is performed.
  • The resulting diaryl sulfones undergo oxidation to form 4-(4-X-phenylsulfonyl)benzoic acids.
  • These acids are converted into benzamido acetic acids by N-acylation with glycine.

This intermediate is crucial for subsequent oxazole ring formation.

Oxazol-5(4H)-one Ring Formation via Erlenmeyer Method

  • The key oxazol-5(4H)-one derivatives are synthesized by cyclocondensation of the benzamido acetic acids with aromatic aldehydes (e.g., 4-fluorobenzaldehyde).
  • The reaction employs acetic anhydride as a dehydrating agent and sodium acetate as a catalyst under reflux conditions.
  • Yields range from 38% to 80% depending on substituents and reaction conditions.

General Reaction Conditions:

Component Amount (mmol) Solvent/Conditions Time Yield (%)
2-(4-(4-X-phenylsulfonyl)benzamido)acetic acid 10 Acetic anhydride, sodium acetate Reflux 4h 38–80
Aromatic aldehyde (e.g., 4-fluorobenzaldehyde) 10

After reflux, ethanol is added and the mixture cooled to precipitate the oxazolone, which is filtered and recrystallized from ethanol-chloroform.

Amide Formation with 4-Fluorophenyl Substituent

  • The final amide bond formation involves reacting the oxazolyl intermediate with 4-fluorobenzene derivatives.
  • Typical conditions include the use of sodium carbonate or potassium carbonate as base, in solvents such as acetone or DMF.
  • The reaction is often conducted at room temperature or under reflux (90–95 °C) for several hours.
  • After reaction completion, the mixture is extracted with ethyl acetate, washed, and the product purified by recrystallization from isopropyl alcohol or ethanol.

Example Reaction Conditions:

Reagents Solvent Temperature Time Yield (%) Notes
4-Fluoro-phenyl-2-phenyl-ethanone + bromo-4-methyl-3-oxo-pentanoic acid phenylamide DMF Room temp to 90 °C 18 h + 5 h reflux 80–85 Base: sodium carbonate or diisopropyl ethylamine
Potassium carbonate + compound 3 + compound 5 Acetone 20 °C 5 h 80 Reaction under darkness, recrystallization for purity

Analytical and Purity Data

  • Purity of the final compound typically exceeds 99%, confirmed by HPLC analysis.
  • Characterization includes 1H NMR, 13C NMR, and HRMS to confirm structure and molecular weight.
  • Melting points reported around 203–209 °C, consistent with literature values for similar compounds.

Summary Table of Preparation Methods

Step Description Key Reagents/Conditions Yield Range (%) Notes
Intermediate Acid Synthesis N-acylation of glycine with benzoyl chlorides Benzoyl chlorides, glycine, oxidation steps Not specified Precursor for oxazolones
Oxazol-5(4H)-one Formation Cyclocondensation with aromatic aldehydes Acetic anhydride, sodium acetate, reflux 4 h 38–80 Erlenmeyer method, key heterocycle ring
Amide Bond Formation Coupling with 4-fluorophenyl derivatives Sodium/potassium carbonate, acetone/DMF, RT to reflux 80–85 Purification by recrystallization
Optional Triazinone Formation Condensation with phenylhydrazine Acetic acid, sodium acetate, reflux 5 h 42–84 For analog synthesis, not mandatory

Research Findings and Considerations

  • The Erlenmeyer cyclocondensation is the most efficient and widely used method for oxazol-5(4H)-one synthesis, offering good yields and straightforward purification.
  • The choice of base and solvent in the amide formation step critically affects yield and purity; potassium carbonate in acetone at room temperature is preferred for mild conditions and high purity.
  • The fluorine substituent on the benzene ring is introduced via fluorobenzaldehyde or fluorophenyl derivatives early in the synthesis to ensure regioselectivity and functional group compatibility.
  • Spectroscopic data (NMR, IR, MS) are essential for confirming the integrity of the oxazole ring and amide linkage in the final compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro substituent, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzeneacetamides.

Scientific Research Applications

Pharmacological Properties

Anticoagulant Activity
One of the significant applications of this compound is its role as an anticoagulant. Research indicates that it exhibits inhibition of coagulation factors, particularly factor Xa, which is crucial in the blood coagulation cascade. This property makes it a candidate for treating thromboembolic disorders, such as thrombosis and myocardial infarction . The ability to inhibit factor IXa further enhances its therapeutic potential in preventing thrombus formation .

Antitumor Activity
The compound has also been investigated for its antitumor properties. Studies suggest that it may be effective in treating various types of cancer by inhibiting the activity of tissue factor (TF), which is implicated in cancer progression and metastasis . The correlation between TF and tumor development highlights the potential of this compound in oncology.

Clinical Applications

Thromboembolic Disorders
The primary clinical application of this compound is in the prevention and treatment of thromboembolic disorders. Its use can be extended to:

  • Myocardial infarction
  • Venous thrombosis
  • Pulmonary embolism
  • Stroke prevention

Combination Therapies
Benzeneacetamide can be used in combination with other thrombolytic agents, enhancing its efficacy during acute myocardial infarction treatments or surgical procedures involving revascularization .

Case Studies

Several studies have documented the efficacy of Benzeneacetamide derivatives in clinical settings:

  • Study on Factor Xa Inhibition : A study demonstrated that derivatives of Benzeneacetamide effectively inhibited factor Xa activity in vitro, leading to significant anticoagulant effects without major side effects .
  • Oncological Trials : Clinical trials investigating the antitumor effects of this compound showed promising results in reducing tumor size in animal models, suggesting potential for further development in human trials .

Data Table: Summary of Applications

Application AreaSpecific Use CasesEvidence Source
Anticoagulant ActivityTreatment of thrombosis, myocardial infarctionPatent
Antitumor ActivityPotential treatment for various cancersPatent
Combination TherapiesUsed alongside thrombolytics during acute interventionsPatent
Clinical TrialsDocumented efficacy in inhibiting coagulation factorsResearch Study

Mechanism of Action

The mechanism of action of Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- involves its interaction with specific molecular targets. The fluoro substituent and oxazole ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, potentially leading to therapeutic effects. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Benzeneacetamide Derivatives

Compound Name Substituents Therapeutic Use Key Properties References
Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- 4-Fluoro, oxazolylphenyl Not specified High lipophilicity, metabolic stability
4-Methoxy-N-[4-(5-oxazolyl)phenyl]benzeneacetamide 4-Methoxy, oxazolylphenyl Not specified Increased polarity, aqueous solubility
4-(1-Methylethyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)-2-pyridinyl]ethyl]-... Isopropyl, trifluoroethoxy-pyridine Essential tremor Steric bulk, CNS penetration
Atenolol Hydroxy-isopropylamino-propoxy Hypertension β₁-adrenergic receptor antagonism
Netupitant Trifluoromethyl, piperazinyl-pyridine Antiemetic Neurokinin-1 receptor antagonism

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- ~300 (estimated) ~2.5 1 (NH) 4 (amide, oxazole)
4-Methoxy-N-[4-(5-oxazolyl)phenyl]benzeneacetamide 314.34 ~2.0 1 (NH) 5 (amide, oxazole, OCH₃)
Suvecaltamide Hydrochloride () 532.90 ~3.8 1 (NH) 7 (amide, pyridine, O)

Biological Activity

Benzeneacetamide derivatives have garnered attention in recent years due to their diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. The compound Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl] , specifically, has shown promising results in various biological assays.

Chemical Structure

The chemical structure of Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl] can be represented as follows:

C16H14FN3O\text{C}_{16}\text{H}_{14}\text{F}\text{N}_3\text{O}

This compound features a benzene ring with a fluorine substituent and an oxazole moiety, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of Benzeneacetamide derivatives. For instance, compounds with a 4-fluoro substitution on the benzene ring exhibited significant activity against various bacterial strains. The minimum effective concentration (EC50) values for selected derivatives were reported as follows:

CompoundBacterial StrainEC50 (µM)
A1Xanthomonas oryzae156.7
A4Xanthomonas axonopodis281.2
A6Xanthomonas oryzae144.7

These values indicate that the compound exhibits superior antibacterial activity compared to commercial bactericides such as thiodiazole copper (EC50 = 545.2 µM) .

The antibacterial mechanism of Benzeneacetamide was further elucidated through scanning electron microscopy (SEM). SEM images revealed that treatment with the compound led to significant damage to bacterial cell membranes, which disrupted normal physiological functions and resulted in cell death .

Anticancer Activity

In addition to its antibacterial properties, Benzeneacetamide derivatives have also been evaluated for anticancer activity. Certain compounds within this class demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with electron-withdrawing groups like fluorine showed enhanced anticancer efficacy compared to those with electron-donating groups .

Case Studies

  • Study on Lung Carcinoma Cells : A derivative of Benzeneacetamide was tested against A549 lung carcinoma cells, showing significant antiproliferative activity with an IC50 value lower than that of standard chemotherapeutics .
  • Mechanistic Insights : Western blot analysis indicated that these compounds induce apoptosis in cancer cells through the activation of caspases, suggesting their potential as therapeutic agents in cancer treatment .

Enzyme Inhibition

Benzeneacetamide derivatives have also been investigated for their ability to inhibit key enzymes involved in disease processes. For instance, certain derivatives demonstrated potent inhibition of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer’s disease . Molecular docking studies provided insights into the binding interactions between these compounds and AChE, highlighting their potential therapeutic applications.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of Benzeneacetamide derivatives has revealed that:

  • Substituent Effects : The presence of a fluorine atom at the para position significantly enhances antibacterial activity.
  • Amide Linkage : Variability in the amide-linked side chains affects both antibacterial and anticancer activities, indicating that careful structural modifications can optimize efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-fluoro-N-[4-(5-oxazolyl)phenyl]benzeneacetamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 4-fluoro-benzeneacetic acid chloride with 4-(5-oxazolyl)aniline under reflux in anhydrous dichloromethane with a tertiary amine base (e.g., triethylamine) . Yield optimization (38–60%) depends on stoichiometric ratios, reaction time (4–12 hours), and temperature (25–60°C). Contradictions in yield data may arise from impurities in starting materials or incomplete activation of the carboxylic acid group .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 19F^{19}\text{F} NMR (δ -165 to -170 ppm) identifies the fluorine environment, while 1H^{1}\text{H} NMR resolves aromatic protons from the oxazolyl and phenyl groups .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 448.2660 for analogs) .
  • HPLC purity analysis : Use C18 columns with acetonitrile/water gradients to detect unreacted intermediates .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodology : Solubility screening in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) is critical for biological assays. Stability studies (pH 2–9, 25–40°C) via UV-Vis or LC-MS monitor degradation products, such as hydrolysis of the oxazolyl ring or amide bond cleavage .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound and its structural analogs?

  • Methodology :

  • Dose-response validation : Replicate assays (e.g., kinase inhibition or receptor binding) across multiple labs using standardized protocols.
  • Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS to explain discrepancies between in vitro and in vivo results .
  • Computational docking : Compare binding affinities of the parent compound and its metabolites to target proteins (e.g., using AutoDock Vina) .

Q. How does the 4-fluoro substituent influence the compound’s electronic properties and interaction with biological targets?

  • Methodology :

  • DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess fluorine’s electron-withdrawing effects on the benzeneacetamide core .
  • SAR studies : Compare bioactivity of fluorinated vs. non-fluorinated analogs (e.g., IC50_{50} shifts in enzyme inhibition assays) .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetics in preclinical models?

  • Methodology :

  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction.
  • Tissue distribution : Radiolabel the compound (e.g., 14C^{14}\text{C}) and quantify accumulation in organs via scintillation counting .
  • CYP450 inhibition assays : Identify metabolic liabilities using human liver microsomes and LC-MS-based metabolite tracking .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s cytotoxicity in cancer cell lines?

  • Methodology :

  • Cell line authentication : Verify STR profiles to rule out cross-contamination.
  • Assay standardization : Use identical incubation times (48–72 hours) and viability markers (MTT vs. ATP-based assays).
  • Hypoxia effects : Test cytotoxicity under normoxic vs. hypoxic conditions, as oxygen levels may alter prodrug activation .

Structural and Functional Analogues

Q. What key structural modifications enhance the compound’s selectivity for kinase targets?

  • Methodology :

  • Oxazolyl ring substitution : Replace 5-oxazolyl with 4-methyloxazolyl to improve steric compatibility with hydrophobic kinase pockets .
  • Amide linker optimization : Introduce methyl groups to the acetamide backbone to reduce off-target binding (see analogs in ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-
Reactant of Route 2
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Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-

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